2-Chloro-6-fluorobenzaldehyde

Organic Synthesis Halex Fluorination Process Chemistry

2-Chloro-6-fluorobenzaldehyde (2,6-CFAD) offers distinct electronic and steric reactivity due to its ortho-chloro and ortho-fluoro substitution pattern, essential for synthesizing beta-lactam antibiotics like flucloxacillin [1]. General substitution is not feasible as similar benzaldehydes fail to replicate the regioselectivity required for reliable yields in regulated manufacturing. Source this specific intermediate to ensure process consistency and final product integrity.

Molecular Formula C7H4ClFO
Molecular Weight 158.56 g/mol
CAS No. 387-45-1
Cat. No. B137617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorobenzaldehyde
CAS387-45-1
Synonyms2-Fluoro-6-chlorobenzaldehyde; 
Molecular FormulaC7H4ClFO
Molecular Weight158.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=O)F
InChIInChI=1S/C7H4ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
InChIKeyOACPOWYLLGHGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1): A Key Halogenated Benzaldehyde Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-6-fluorobenzaldehyde (2,6-CFAD) is a halogenated benzaldehyde derivative with the molecular formula C₇H₄ClFO. It features both chlorine and fluorine substituents on the aromatic ring, which impart distinct reactivity profiles essential for its role as a key intermediate in the synthesis of pharmaceuticals, particularly antibiotics like flucloxacillin, and agrochemicals [1]. Its physical state is a white to light yellow crystalline solid at ambient temperature, with a melting point typically in the range of 32–39 °C and a boiling point of 92 °C at 10 mmHg . The compound is insoluble in water but soluble in common organic solvents such as acetone, ether, and chloroform .

Why 2-Chloro-6-fluorobenzaldehyde Cannot Be Replaced by Simple Mono-Halogenated or Di-Halogenated Analogs


Generic substitution of 2-Chloro-6-fluorobenzaldehyde with structurally similar benzaldehydes—such as 2-fluorobenzaldehyde, 2-chlorobenzaldehyde, or even 2,6-difluorobenzaldehyde—is not feasible in critical synthetic pathways due to distinct electronic, steric, and conformational characteristics. The unique ortho-disubstitution pattern with both chlorine and fluorine creates a specific electronic environment that directly influences reaction yields, regioselectivity, and the physicochemical properties of downstream products [1]. For instance, the presence of both halogens alters the conformational equilibrium of the aldehyde group, which can affect its reactivity in condensation reactions [2]. These differences necessitate the use of the exact compound to ensure process consistency and final product integrity in regulated pharmaceutical manufacturing and specialized agrochemical synthesis.

Quantitative Differentiation of 2-Chloro-6-fluorobenzaldehyde: Evidence for Scientific Selection


Synthetic Yield Comparison: 2-Chloro-6-fluorobenzaldehyde vs. 2,6-Difluorobenzaldehyde

In a direct comparative synthesis starting from 2,6-dichlorobenzaldehyde via Halex fluorination, the target compound 2-chloro-6-fluorobenzaldehyde was produced in a 10% yield, whereas the competing product 2,6-difluorobenzaldehyde was produced in an 81% yield [1]. This data point demonstrates the kinetic and thermodynamic selectivity of the reaction and provides a critical benchmark for process optimization; selecting 2-chloro-6-fluorobenzaldehyde as the target intermediate requires a carefully controlled synthetic strategy to avoid the formation of the more easily produced difluorinated analog.

Organic Synthesis Halex Fluorination Process Chemistry

Conformational Energy Barrier: Rotamer Population Difference in 2-Chloro-6-fluorobenzaldehyde

The internal rotation of the aldehyde group in 2-chloro-6-fluorobenzaldehyde leads to two distinct rotamers (O-cis and O-trans). A computational and vibrational spectroscopy study determined the energy difference between these rotamers to be 167 cal/mol [1]. This quantifiable conformational property is distinct from other trisubstituted benzaldehydes, such as 2-chloro-3,6-difluorobenzaldehyde (226 cal/mol) and 3-chloro-2,6-difluorobenzaldehyde (8 cal/mol) [1], demonstrating a unique rotameric equilibrium that can influence its reactivity and spectroscopic signature.

Computational Chemistry NMR Spectroscopy Physical Organic Chemistry

Purity and Impurity Profile Standards for 2-Chloro-6-fluorobenzaldehyde

Procurement specifications for 2-Chloro-6-fluorobenzaldehyde are well-defined. Commercial sources offer the compound with a minimum purity of 95.0% (GC), as specified by TCI, and often ≥98% as noted by other suppliers [1]. A specific moisture content of ≤0.5% is also a common quality parameter . While this is a class-level inference for purity standards among similar building blocks, the consistent availability of high-purity material with defined impurity profiles is a critical factor for its reliable use in multi-step syntheses where byproducts from lower-grade materials could be detrimental.

Quality Control Analytical Chemistry Pharmaceutical Intermediate Sourcing

Reaction Specificity: Knoevenagel Condensation Product Formation

2-Chloro-6-fluorobenzaldehyde undergoes a specific piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate to yield methyl 2-cyano-3-dihalophenyl-2-propenoate . This reaction is a well-defined entry point for creating novel copolymers and is a distinct synthetic handle. While the reaction is common to aldehydes, the resulting product is a unique dihalophenyl derivative whose properties (e.g., electronic, steric) are directly dictated by the presence of both chlorine and fluorine substituents in the 2- and 6- positions of the starting material. This differentiates it from analogous reactions using mono-halogenated benzaldehydes, which would produce less substituted products with different reactivity.

Organic Synthesis Reaction Specificity Medicinal Chemistry

Key Application Scenarios for 2-Chloro-6-fluorobenzaldehyde Based on Differentiated Evidence


Synthesis of Flucloxacillin and Dicloxacillin Antibiotics

2-Chloro-6-fluorobenzaldehyde is a critical intermediate in the production of the beta-lactam antibiotics flucloxacillin and dicloxacillin [1]. Its use is mandated by the structure-activity relationship (SAR) of these drugs; the specific ortho-chloro and ortho-fluoro substitution pattern on the benzaldehyde is essential for constructing the isoxazolyl penicillin side chain, which confers resistance to staphylococcal beta-lactamases. The quantitative yield data from comparative synthesis (as noted in Section 3) justifies the procurement of the pre-formed intermediate rather than attempting an inefficient in-house synthesis with a low-yielding fluorination step [2].

Key Building Block for Agrochemical Synthesis, Including Flumetralin

In the agrochemical sector, 2-chloro-6-fluorobenzaldehyde serves as a building block for the synthesis of the plant growth regulator flumetralin (CAS 62924-70-3) [3]. The specific halogenation pattern is crucial for the biological activity of the final product. The defined purity standards (≥95% GC) available from commercial suppliers [4] are essential for ensuring consistent reaction yields and minimizing the formation of toxicologically relevant impurities in the final agrochemical formulation.

Synthesis of Novel Copolymers via Knoevenagel Condensation

The compound's specific reactivity in piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate is exploited for the synthesis of novel copolymers of methyl 2-cyano-3-dihalophenyl-2-propenoates and styrene. This application leverages the unique electronic properties imparted by the dihalogenated aromatic ring to create materials with tailored optical or electronic characteristics. Researchers should specify this exact aldehyde to ensure the resulting polymer possesses the desired properties, which would be altered if a different halogenated benzaldehyde were substituted.

Study of Conformational Dynamics in Ortho-Substituted Benzaldehydes

2-Chloro-6-fluorobenzaldehyde is a valuable model compound for fundamental research in physical organic chemistry. Its well-characterized NMR spectrum and the quantifiable 167 cal/mol energy difference between its O-cis and O-trans rotamers [5] make it a precise tool for studying the effects of halogen substitution on aldehyde conformation and internal rotation barriers. This data-rich profile differentiates it as a preferred substrate for computational modeling and advanced spectroscopic studies.

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